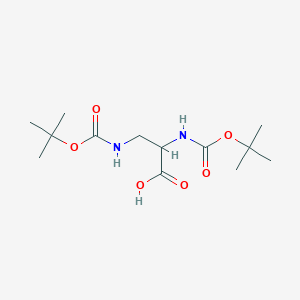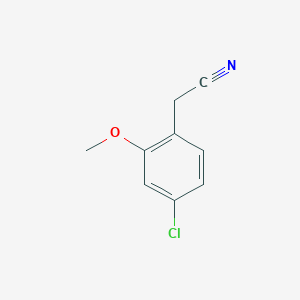
4-Methylnaphthalene-2-carbaldehyde
Descripción general
Descripción
4-Methylnaphthalene-2-carbaldehyde is a chemical compound with the molecular formula C12H10O . It is not intended for human or veterinary use and is primarily used for research.
Molecular Structure Analysis
The molecular formula of 4-Methylnaphthalene-2-carbaldehyde is C12H10O . The molecular weight is 170.21 g/mol . For a detailed 3D model of the molecule, tools like MolView can be used .
Aplicaciones Científicas De Investigación
Cycloaddition Reactions
4-Methylnaphthalene-2-carbaldehyde has been involved in cycloaddition reactions. Methylation of certain naphtho[2,3-c]furan derivatives resulted in fragmentation products including 4-methylnaphthalene-2-carbaldehyde. This compound participated in reactions with benzyne, yielding various cycloadducts, demonstrating its potential in the synthesis of complex organic structures (Piggott & Wege, 1998).
Schiff Bases and Metal Complexes
The related compound, 2-hydroxynaphthalene-1-carbaldehyde, a structural analog of 4-methylnaphthalene-2-carbaldehyde, has been vital in synthesizing Schiff bases and their metal complexes. These Schiff bases have numerous applications, including the development of fluorescent chemosensors and studies on their biological effects (Maher, 2018).
Diversity-Oriented Synthesis
Compounds structurally similar to 4-methylnaphthalene-2-carbaldehyde, like 8-halonaphthalene-1-carbaldehyde, have been utilized in diversity-oriented synthesis. These compounds serve as versatile building blocks for creating various polycyclic carbo- and heterocycles, covering unexplored regions of chemical space (Herrera et al., 2016).
Synthesis of dl-Shikonin
Another application is seen in the synthesis of dl-Shikonin. Vanadium(II)-assisted cross-coupling of a derivative of 4-methylnaphthalene-2-carbaldehyde has been used in introducing side chains in the dl-Shikonin synthesis, demonstrating its role in the creation of complex organic molecules (Torii et al., 1995).
Intramolecular Arylation
The iodination of 4-chloromethylthiophene-2-carbaldehyde, a compound closely related to 4-methylnaphthalene-2-carbaldehyde, leads to the formation of derivatives used in intramolecular arylation, resulting in the creation of 4H-thieno[3,2-c]chromene-2-carbaldehydes. This showcases the compound's utility in complex organic synthesis and chemical transformations (Fisyuk et al., 2012).
Direcciones Futuras
Future directions in the field of chemical synthesis and analysis could involve the development of efficient synthetic strategies for producing compounds like 4-Methylnaphthalene-2-carbaldehyde . Additionally, advancements in C–H functionalization could lead to new synthetic applications in C–C bond formation .
Propiedades
IUPAC Name |
4-methylnaphthalene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O/c1-9-6-10(8-13)7-11-4-2-3-5-12(9)11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMHKIXQOFYELB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=CC=CC=C12)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30998663 | |
| Record name | 4-Methylnaphthalene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30998663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylnaphthalene-2-carbaldehyde | |
CAS RN |
77468-37-2 | |
| Record name | Naphthalene-2-carbaldehyde, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077468372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylnaphthalene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30998663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B168278.png)


![tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane](/img/structure/B168316.png)




![1,1'-[1,4-Phenylenebis(oxy)]di(propan-2-ol)](/img/structure/B168327.png)


![ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B168331.png)

